Physicochemical Differentiation: LogP, TPSA, and H-Bond Profile vs. Isoxazole Class Benchmarks
2-(3,5-Dimethylisoxazol-4-yl)ethanol exhibits a calculated LogP of 0.826 and a topological polar surface area (TPSA) of 46.3 Ų , with 1 hydrogen bond donor and 3 hydrogen bond acceptors . In comparison, the unsubstituted 3,5-dimethylisoxazole core lacks the ethanol group, resulting in significantly different hydrophilicity and hydrogen-bonding capacity. For example, a related 3,5-dimethylisoxazole derivative (OXFBD02) used as a BRD4 ligand was reported to have a LogP of 1.8 [1], indicating that the ethanol substituent in the target compound markedly increases polarity. This specific balance of hydrophilicity (LogP ~0.83) and moderate TPSA positions the compound as a more polar building block relative to its non-polar isoxazole counterparts.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.826 |
| Comparator Or Baseline | Unsubstituted 3,5-dimethylisoxazole core (LogP estimated higher); OXFBD02 (a 3,5-dimethylisoxazole-based BRD4 ligand) LogP = 1.8 |
| Quantified Difference | Target compound LogP is ~0.97 units lower than OXFBD02, indicating greater hydrophilicity. |
| Conditions | Computational prediction (XLogP3 or similar model) |
Why This Matters
This physicochemical profile influences solubility and membrane permeability, which are critical factors in selecting a building block for lead optimization in medicinal chemistry programs.
- [1] Jennings, L. E., et al. (2018). BET bromodomain ligands: Probing the WPF shelf to improve BRD4 bromodomain affinity and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 28(13), 2291-2296. View Source
